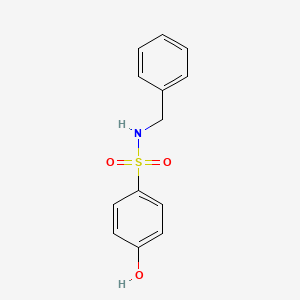

n-benzyl-4-hydroxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c15-12-6-8-13(9-7-12)18(16,17)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFUZYGTBRPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619508 | |

| Record name | N-Benzyl-4-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96155-81-6 | |

| Record name | N-Benzyl-4-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-benzyl-4-hydroxybenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of n-benzyl-4-hydroxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-hydroxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of n-benzyl-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body .

Comparison with Similar Compounds

N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide

- Key Differences :

- Nitrogen substituents: Allyl (-CH₂CH=CH₂) and benzyl groups (vs. single benzyl in the target compound).

- Benzene ring substituent: Methyl (-CH₃) at the para position (vs. -OH in the target compound).

- The methyl group increases lipophilicity, which may improve membrane permeability compared to the hydrophilic hydroxyl group in the target compound . Synthesis methods for this derivative are noted to be efficient and environmentally benign, suggesting scalability advantages .

N-(4-Hydroxyphenyl)Benzenesulfonamide

- Key Differences: Nitrogen substituent: 4-hydroxyphenyl group (vs. benzyl in the target compound). Benzene ring substituent: None (vs. -OH in the target compound).

- Intermolecular N–H⋯O and O–H⋯O hydrogen bonds are observed in crystallographic studies, similar to the target compound, but the simpler structure may limit solubility in nonpolar environments .

N-Benzyl-N-(2-Hydroxyethyl)-4-Methylbenzenesulfonamide

- Key Differences :

- Nitrogen substituents: Benzyl and 2-hydroxyethyl (-CH₂CH₂OH) groups (vs. single benzyl).

- Benzene ring substituent: Methyl at the para position (vs. -OH).

- The methyl group on the benzene ring reduces polarity, creating a balance between hydrophilic and hydrophobic regions .

N-{[3'-(Hydroxymethyl)Biphenyl-4-yl]Methyl}Benzenesulfonamide

- Key Differences: Nitrogen substituent: Biphenyl group with a hydroxymethyl (-CH₂OH) substituent (vs. benzyl). Benzene ring substituent: None (vs. -OH).

- The hydroxymethyl group adds a polar moiety, but the extended structure may reduce metabolic stability due to increased steric hindrance .

N-Benzyl-4-Nitrobenzenesulfonamide

- Key Differences: Benzene ring substituent: Nitro (-NO₂) at the para position (vs. -OH).

- Implications: The nitro group is a strong electron-withdrawing group, increasing the acidity of the sulfonamide proton (pKa ~1–2) compared to the hydroxyl group (pKa ~10), which could alter binding kinetics in acidic environments.

Comparative Data Table

| Compound Name | Nitrogen Substituents | Benzene Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| N-Benzyl-4-hydroxybenzenesulfonamide | Benzyl | 4-OH | 263.31 | Moderate solubility, hydrogen bonding |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Allyl, Benzyl | 4-CH₃ | 299.39 | High lipophilicity, scalable synthesis |

| N-(4-Hydroxyphenyl)benzenesulfonamide | 4-Hydroxyphenyl | None | 249.28 | Low steric hindrance, crystalline |

| N-Benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Benzyl, 2-Hydroxyethyl | 4-CH₃ | 319.42 | Enhanced hydrophilicity |

| N-{[3'-(Hydroxymethyl)biphenyl-4-yl]methyl}benzenesulfonamide | Biphenyl-CH₂OH | None | 345.42 | π-π interactions, complex structure |

| N-Benzyl-4-nitrobenzenesulfonamide | Benzyl | 4-NO₂ | 292.31 | High acidity, metabolic instability |

Research Findings and Implications

- Hydrogen Bonding vs. Lipophilicity : The hydroxyl group in N-benzyl-4-hydroxybenzenesulfonamide improves solubility but may reduce membrane permeability compared to methyl or nitro substituents.

- Steric Effects : Bulky substituents (e.g., biphenyl in ) enhance target interaction but may hinder synthetic accessibility or metabolic clearance.

- Electron-Withdrawing Groups : Nitro substituents () increase acidity but introduce toxicity risks, whereas hydroxyl groups offer safer pharmacokinetic profiles.

Biological Activity

N-benzyl-4-hydroxybenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The primary mechanism of action for n-benzyl-4-hydroxybenzenesulfonamide involves its inhibition of specific enzymes, particularly carbonic anhydrase (CA). By binding to the active site of CA, it prevents the enzyme from catalyzing its normal reactions, which can lead to significant physiological effects, depending on the enzyme's role in the body .

Biological Activities

N-benzyl-4-hydroxybenzenesulfonamide exhibits a range of biological activities:

- Enzyme Inhibition : It has been shown to inhibit various isoforms of carbonic anhydrase, with Ki values indicating its potency as an inhibitor. For instance, certain derivatives have demonstrated Ki values as low as 12.3 nM against CA IX, highlighting significant inhibitory potential .

- Antimicrobial Properties : The compound has been explored for its antibacterial and antifungal activities. Its structural characteristics allow it to interact with microbial targets effectively.

- Anticancer Effects : Research indicates that n-benzyl-4-hydroxybenzenesulfonamide may inhibit tumor growth in murine models. For example, studies involving 4T1 tumor-bearing mice showed dose-dependent inhibition of tumor growth with significant efficacy at higher concentrations .

Data Table: Inhibition Potencies

The following table summarizes the Ki values for n-benzyl-4-hydroxybenzenesulfonamide and its derivatives against various carbonic anhydrase isoforms:

| Compound | Target Isoform | Ki (nM) |

|---|---|---|

| n-benzyl-4-hydroxybenzenesulfonamide | CA II | 25.0 |

| Derivative A | CA IX | 12.3 |

| Derivative B | CA VII | 41.5 |

| Derivative C | CA VB | 15.0 |

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of n-benzyl-4-hydroxybenzenesulfonamide in mice with 4T1 tumors, researchers administered varying doses and monitored tumor growth. The results indicated that higher doses (100 mg/kg) led to significant reductions in tumor volume compared to control groups .

Case Study 2: Enzyme Inhibition Profile

A comparative study evaluated the enzyme inhibition profile of several benzenesulfonamides, including n-benzyl-4-hydroxybenzenesulfonamide. The findings revealed that while some derivatives showed moderate potency (Ki values ranging from 134.1 to 329.5 nM), others exhibited much stronger inhibition, underscoring the importance of structural modifications for enhancing activity .

Q & A

Q. What ethical guidelines apply to in vitro studies involving sulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.